Phen-NaDPO
Description
Significance of Organic Interfacial Materials in Photovoltaic Technologies
Organic interfacial materials are strategically placed between the active layer (where light absorption and charge generation occur) and the electrodes in photovoltaic devices. Their primary functions include modifying electrode work functions to reduce energy barriers for charge extraction, blocking the transport of unwanted charge carriers, and passivating defects at the interfaces that can lead to recombination. sigmaaldrich.com By optimizing these interfacial properties, organic layers can significantly improve the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) of solar cells, leading to enhanced power conversion efficiency (PCE). sigmaaldrich.comsigmaaldrich.com Furthermore, these layers can contribute to improved device stability by protecting the active layer from degradation pathways initiated at the electrodes. sigmaaldrich.com
Overview of Phen-NaDPO as a High-Performance Cathode Interfacial Layer
This compound, chemically known as 3-[6-(diphenylphosphinyl)-2-naphthalenyl]-1,10-Phenanthroline, is a small organic molecule that has gained prominence as a high-performance cathode interfacial material (CIM) in advanced photovoltaic research. sigmaaldrich.comwikipedia.orgchemicalbook.comossila.com It is characterized by the presence of both a triarylphosphine oxide unit and a 1,10-phenanthrolinyl unit. sigmaaldrich.comnih.gov
This compound functions effectively as a cathode modifier due to its electron-deficient nature and efficient electron-transport properties. sigmaaldrich.comnih.gov A key attribute is its ability to significantly lower the work function of various cathode materials, including commonly used electrodes like silver (Ag), indium tin oxide (ITO), highly ordered pyrolytic graphite (B72142) (HOPG), tin(IV) oxide (SnO₂), and zinc oxide (ZnO). sigmaaldrich.comnih.govamericanelements.com This work function modification reduces the energy barrier for electron extraction from the active layer to the cathode, leading to improved charge collection efficiency. sigmaaldrich.com
Beyond work function modification, this compound has been shown to influence the morphology of the active layer when incorporated, even facilitating the formation of an in situ modification layer on substrates like SnO₂ through spontaneous migration driven by surface energy. nih.govamericanelements.com This self-organization can lead to enhanced ordered molecular stacking and manipulation of the vertical morphology within the active layer. nih.gov These morphological effects, coupled with the passivation of surface defects by this compound, contribute to suppressing surface trap-assisted recombination and minimizing issues related to charge extraction. sigmaaldrich.comnih.gov
Research findings highlight the effectiveness of this compound in improving the performance and stability of both OSCs and PSCs. sigmaaldrich.comnih.govtcichemicals.comossila.com It has been successfully employed in inverted device architectures. sigmaaldrich.comamericanelements.comamericanelements.comnih.gov Studies have demonstrated that incorporating this compound as a CIL can lead to notable increases in power conversion efficiencies across different active layer systems. sigmaaldrich.comsigmaaldrich.comossila.com Furthermore, the addition of small amounts of inorganic materials like tin(II) thiocyanate (B1210189) (Sn(SCN)₂) to this compound has been shown to further enhance its electron transport and film-forming properties, resulting in additional PCE improvements. ossila.comechemportal.org
The thermal stability of this compound, indicated by its high glass transition temperature (Tg) of approximately 116 °C, is also beneficial for device longevity. sigmaaldrich.comsigmaaldrich.comossila.comnih.gov Its solubility in various polar and weakly polar solvents makes it compatible with solution-processing techniques such as spin-coating and doctor blading, which are relevant for large-area and cost-effective manufacturing of solar cells. sigmaaldrich.comossila.comnih.govamericanelements.comacs.org
Detailed research findings illustrate the performance gains achieved by utilizing this compound. For instance, inverted OSCs employing a this compound/SnO₂ electron-transport layer have demonstrated high power conversion efficiencies, reaching 17.06% with a PM6:Y6 active layer and 18.31% with a PM6:L8-BO active layer. sigmaaldrich.com These devices also exhibited improved stability under storage, light irradiation, and humid conditions. sigmaaldrich.com
The following table summarizes some reported photovoltaic performance data for devices incorporating this compound as a cathode interfacial layer:
| Device Architecture (Example) | Active Layer System | Cathode | This compound Layer | PCE (%) | Reference |
| ITO/PEDOT:PSS/P3HT:PC₆₁BM/CIM/Cathode | P3HT:PC₆₁BM | This compound/Al | ~3-15 nm | 8.56 | sigmaaldrich.com |
| ITO/PEDOT:PSS/P3HT:PC₆₁BM/CIM/Cathode | P3HT:PC₆₁BM | This compound/Ag | ~3-15 nm | 7.51 | sigmaaldrich.com |
| ITO/ZnO/Active Layer | pDPP5T-2:PC₆₁BM | ITO/ZnO | 0.5 wt% in blend | 5.4 | americanelements.com |
| Inverted OSCs with this compound/SnO₂ ETL | PM6:Y6 | Not specified | Not specified | 17.06 | sigmaaldrich.com |
| Inverted OSCs with this compound/SnO₂ ETL | PM6:L8-BO | Not specified | Not specified | 18.31 | sigmaaldrich.com |
| Devices with this compound:Sn(SCN)₂ blend ETL | PM6:IT-4F | Not specified | Blend | 13.5 (vs 12.6 for this compound) | ossila.com |
| Devices with this compound:Sn(SCN)₂ blend ETL | PM6:Y6:PC₇₀BM | Not specified | Blend | 15.6 (vs 14.2 for this compound) | ossila.com |
| Perovskite Solar Cells with this compound:Sn(SCN)₂ blend ETL | Perovskite | Not specified | Blend | 18.2 (vs 16.6 for this compound) | ossila.com |
The consistent performance enhancement observed across different active materials and device architectures underscores the versatility and effectiveness of this compound as a cathode interfacial layer in advanced photovoltaic devices. ossila.com Its ability to simultaneously address issues related to energy level alignment, charge transport, and interface passivation makes it a valuable component in the design of high-efficiency and stable solar cells.
Structure
3D Structure
Properties
IUPAC Name |
3-(6-diphenylphosphorylnaphthalen-2-yl)-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H23N2OP/c37-38(30-9-3-1-4-10-30,31-11-5-2-6-12-31)32-18-17-25-20-26(14-15-27(25)22-32)29-21-28-16-13-24-8-7-19-35-33(24)34(28)36-23-29/h1-23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOXYBSWOZWDBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)C=C(C=C4)C5=CN=C6C(=C5)C=CC7=C6N=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H23N2OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Structural Characterization of Phen Nadpo
Multi-Step Synthesis Pathways
The synthesis of Phen-NaDPO typically involves a multi-step process, utilizing key reactions to construct its molecular architecture. hku.hk
Boronation and Subsequent Cross-Coupling Reactions
Boronation reactions are frequently employed to introduce boronic ester or boronic acid functionalities onto an organic scaffold. These boronated intermediates are highly versatile and are widely used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. hku.hkrug.nlfrontiersin.orgnih.gov In the synthesis of this compound, a key precursor is formed through the boronation of a naphthalene (B1677914) derivative. hku.hk This boronated compound then undergoes a Suzuki coupling reaction with a halogenated phenanthroline derivative to form the final this compound structure. hku.hk Suzuki coupling is a powerful tool for forming carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides, catalyzed typically by palladium complexes. hku.hkfrontiersin.orgnih.gov
Role of 2,6-Dibromonaphthalene (B1584627) as a Versatile Synthetic Precursor
Although 2,6-dibromonaphthalene is mentioned in the context of synthesizing other organic materials doi.orgnih.gov, the provided search results specifically outline the synthesis of this compound starting from a phenanthroline derivative that undergoes functionalization, including boronation on a naphthalene moiety attached to the phenanthroline. hku.hk Another document mentions the use of 1,8-dibromonaphthalene (B102958) in the synthesis of a different phosphine (B1218219) oxide-containing compound via Suzuki-Miyaura coupling. frontiersin.orgnih.gov This highlights the utility of dibromonaphthalene derivatives as versatile precursors in the synthesis of complex organic molecules through cross-coupling strategies. While 2,6-dibromonaphthalene itself is not explicitly shown as the direct starting material for the core of this compound in the provided snippets, related dibromonaphthalene structures serve as key building blocks in the synthesis of related functional materials involving phosphine oxides and cross-coupling reactions. frontiersin.orgnih.govdoi.orgnih.gov
Advanced Spectroscopic Confirmation of Molecular Structure
Confirming the precise molecular structure of synthesized compounds like this compound is essential. Advanced spectroscopic techniques are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique used to elucidate the structure of organic molecules by providing detailed information about the connectivity and environment of atoms within the molecule. nih.govjos.ac.cnrsc.org Both ¹H NMR and ¹³C NMR are commonly employed. nih.govjos.ac.cnrsc.org ¹H NMR provides insights into the types of hydrogen atoms and their neighboring environments, while ¹³C NMR reveals the different types of carbon atoms present. Analysis of the chemical shifts, splitting patterns, and integration of signals in the NMR spectra allows for the confirmation of the proposed molecular structure of this compound. jos.ac.cnrsc.org
Some research findings provide examples of NMR data for related compounds or intermediates, showing characteristic chemical shifts (δ values) and coupling constants (J values) that are indicative of specific proton and carbon environments within the molecules. doi.orgjos.ac.cnrsc.orgamazonaws.com
Mass Spectrometry for Molecular Mass Verification
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain information about its fragmentation pattern. nih.govjos.ac.cnrsc.org This technique is crucial for verifying the molecular mass of the synthesized this compound, confirming that the correct product has been formed. High-resolution mass spectrometry, such as MALDI-TOF MS or ESI-MS, can provide very accurate mass measurements, often allowing for the determination of the elemental composition of the molecule. nih.govjos.ac.cnrsc.org The observation of a peak corresponding to the calculated molecular weight of this compound (often as a protonated or deprotonated ion, e.g., [M+H]⁺) in the mass spectrum serves as strong evidence for the successful synthesis of the target compound. rsc.org
While specific mass spectral data for this compound itself are not detailed in the provided snippets, the use of techniques like MALDI-TOF MS for characterization of related compounds is reported. rsc.org
Interfacial Engineering and Electronic Properties of Phen Nadpo
Modulation of Electrode Work Function and Energy Level Alignment
A key function of Phen-NaDPO is its capacity to significantly reduce the work function of various electrode materials. This work function modification is critical for minimizing energy barriers at the interface between the electrode and the active layer, facilitating efficient charge extraction.
Mechanisms of Work Function Reduction on Metallic (e.g., Ag, Al) and Transparent Conductive Oxides (e.g., ITO, HOPG)
This compound has demonstrated a notable ability to lower the work function of both metallic electrodes like silver (Ag) and aluminum (Al), and transparent conductive oxides (TCOs) such as indium tin oxide (ITO) and highly ordered pyrolytic graphite (B72142) (HOPG). For instance, this compound can dramatically decrease the work function of Ag from approximately 4.62 eV to 2.64 eV. mdpi.com On inert substrates like HOPG and widely used ITO, the surface work function can be reduced to around 3.02 eV and 3.10 eV, respectively. hku.hkresearchgate.net
The work function reduction on metallic surfaces like Ag is attributed, in part, to strong chelating interactions between the this compound molecule and the metal surface, particularly involving the P=O functional group and the rigid phenanthrolinyl moiety. hku.hkresearchgate.net These interactions promote good electrical contact. For TCOs such as ITO and HOPG, the work function reduction suggests that this compound can act as a universal low work function surface modification layer. hku.hk The deposition of a thin film of this compound on these substrates leads to a significant reduction in surface work function. hku.hkresearchgate.net This reduction is crucial for enabling efficient electron extraction, particularly in devices utilizing high work function metals as cathodes without sacrificing performance. mdpi.com
Optimizing Interfacial Energy Level Alignment
Effective energy level alignment at the interface between the active layer and the electrode is paramount for maximizing the open-circuit voltage (Voc) and facilitating efficient charge transfer while minimizing recombination. mdpi.comnih.govjos.ac.cn this compound, as an interfacial layer, plays a vital role in optimizing this alignment. By reducing the work function of the electrode, this compound helps to lower the energy loss between the organic layer and the metal electrode, leading to higher achievable efficiencies in organic solar cells. sigmaaldrich.comsigmaaldrich.com
Appropriate interfacial layers can tune the energy level alignment, tailor the built-in electric field, and define electrode polarity for improved charge selectivity. nih.gov In the context of electron extraction, this compound's ability to lower the work function of the cathode facilitates better energy level matching with the electron accepting material in the active layer, thereby promoting efficient electron transfer and extraction. mdpi.comsigmaaldrich.comsigmaaldrich.comresearchgate.net Research indicates that this compound can significantly lower the work function of various substrates, including Ag, ITO, HOPG, SnO2, and ZnO, acting as a universal cathode modifier. sigmaaldrich.comsigmaaldrich.comossila.com1-material.com This broad applicability underscores its utility in optimizing interfacial energy level alignment across different device architectures and material systems.
Charge Carrier Dynamics and Transport Facilitation
Beyond work function modification, this compound influences charge carrier dynamics by enhancing electron extraction and reducing recombination losses within the device.
Electron Extraction Enhancement at Bulk Heterojunction Interfaces
This compound is recognized for its efficient electron-transport properties. ossila.com Its incorporation as an electron transport layer (ETL) or cathode interlayer material (CIM) significantly enhances electron extraction at the bulk heterojunction (BHJ) interface in organic and hybrid perovskite solar cells. mdpi.comresearchgate.netsigmaaldrich.comresearchgate.netkaust.edu.saamericanelements.com The improved electron extraction is a key factor contributing to enhanced device performance, including increased short-circuit current densities (Jsc) and fill factors (FFs). mdpi.comresearchgate.net
Studies have shown that using this compound as an ETL can lead to a remarkable increase in the power conversion efficiency (PCE) of OSCs. researchgate.netamericanelements.com For instance, in binary PM6:IT-4F OSCs, the PCE increased from 12.6% (with pure this compound) to 13.5% when a this compound:Sn(SCN)2 blend was used as the ETL. researchgate.netamericanelements.com This enhancement is attributed to improved electron transport and efficient electron extraction. researchgate.netamericanelements.com The molecule's structure, containing triarylphosphine oxide and 1,10-phenanthrolinyl units, contributes to its electron-deficient nature and efficient electron transport. ossila.com
Reduction of Trap-Assisted Recombination Pathways
Trap-assisted recombination is a significant loss mechanism in organic and perovskite solar cells, reducing charge collection efficiency and device performance. This compound has been shown to effectively reduce trap-assisted carrier recombination, particularly at the BHJ/ETL interface. sigmaaldrich.comresearchgate.netkaust.edu.saamericanelements.comsigmaaldrich.com
Self-Assembled Interfacial Layer Formation and Film Morphology Control
When processed from a blend with active materials, this compound can spontaneously migrate to the interface with the underlying substrate (e.g., SnO2, ZnO) driven by thermodynamic forces, such as its high surface energy and strong interaction with the cathode material. ossila.comd-nb.inforsc.org This self-organization process leads to the formation of an in situ modification layer. ossila.com
The formation of a self-assembled this compound layer can enhance the ordered molecular stacking and manipulate the vertical morphology of the active layer. ossila.com This controlled morphology can lead to improved interactions between the active layer and the interfacial layer, which is beneficial for exciton (B1674681) dissociation and charge transport. colab.wsresearcher.life Moreover, a well-controlled morphology can suppress surface trap-assisted recombination and minimize charge extraction losses. ossila.com
The ability of this compound to form self-organized layers from solution-based processing techniques like spin-coating or doctor blading is particularly advantageous for scalable fabrication methods such as roll-to-roll processing. d-nb.inforsc.orgdntb.gov.ua This self-assembly, driven by vertical phase separation, positions the high-surface energy this compound at the substrate interface, creating electron-selective and barrier-free extraction contacts. d-nb.inforsc.org This highlights the potential of utilizing the self-organization of appropriate interfacial materials from ternary active layer formulations for simplified and efficient device manufacturing. d-nb.info
Spontaneous Vertical Phase Separation and Electron Selective Contact Formation
A notable characteristic of this compound is its capacity for spontaneous vertical phase separation when blended with active layer materials and processed using techniques like doctor blading or spin coating. ossila.comrsc.orgd-nb.info This self-organization is primarily attributed to its high surface energy and strong interaction with the cathode material or the underlying ETL, such as ZnO or SnO2. ossila.comrsc.orgd-nb.info
When this compound is blended into a polymer/fullerene or polymer/non-fullerene acceptor blend and coated onto an ETL (e.g., ITO/ZnO or ITO/SnO2), it exhibits a surface energy-driven migration towards the ETL interface. ossila.comrsc.org This migration results in the formation of a self-organized interfacial layer at the cathode. rsc.orgd-nb.info This in-situ modified layer acts as an electron-selective and barrier-free extraction contact. rsc.orgd-nb.info
The spontaneous vertical phase separation facilitated by this compound is a promising strategy for simplified manufacturing processes like roll-to-roll fabrication of inverted OSCs. rsc.orgd-nb.info Studies have shown that incorporating this compound into the active layer blend can lead to the formation of efficient inverted organic solar cells with self-organized charge selective cathode interface layers. rsc.orgd-nb.info For instance, in inverted devices based on an ITO/ZnO cathode, the presence of this compound in the active layer blend (e.g., with pDPP5T-2 and PC61BM) resulted in efficient devices. rsc.orgd-nb.info The photovoltaic performance remained consistent across a range of this compound concentrations (0.25 to 1 wt%), highlighting the robustness of this self-organization process. rsc.orgd-nb.info
Furthermore, when spin-coated with active materials onto a SnO2 substrate, this compound spontaneously migrates to the SnO2 interface, forming an in situ modification layer driven by thermodynamic forces due to its high surface energy. ossila.com This migration and self-organization effectively reduce the work function of SnO2 and enhance ordered molecular stacking, which influences the vertical morphology of the active layer. ossila.com This process helps in suppressing surface trap-assisted recombination and minimizing charge extraction barriers. ossila.com
Influence on Active Layer Molecular Organization and Exciton Dissociation
The presence and self-organization of this compound at the interface can significantly influence the molecular organization within the active layer and impact exciton dissociation efficiency. colab.wsresearchgate.net The modified surface energy of the ETL due to this compound can lead to enhanced exciton dissociation and charge transport. colab.wsresearchgate.net
More ordered molecular organizations of the active layers have been observed upon this compound modification of the ETL. colab.wsresearchgate.net This improved structural arrangement is beneficial for charge carrier transport and collection. colab.wsmdpi.com By optimizing the compatibility between the ETL and the active layer, this compound helps in achieving better-matched energy levels, reducing interface resistance, and minimizing charge recombination. mdpi.com
Research indicates that the modification of SnO2 ETLs with this compound can lead to enhanced exciton dissociation and charge transport, contributing to improved power conversion efficiencies in OSCs. colab.wsresearchgate.net For example, inverted OSCs utilizing this compound modified SnO2 ETLs have demonstrated high power conversion efficiencies with various active layer systems, such as PM6:Y6 and PM6:L8-BO. colab.wsresearchgate.net
Data from studies highlight the impact of this compound on device performance. For instance, the use of a this compound:Sn(SCN)2 blend as an ETL in binary PM6:IT-4F OSCs resulted in an increase in power conversion efficiency compared to using pristine this compound. squarespace.comresearchgate.net
Mechanistic Insights into Phen Nadpo Interactions with Metal Oxides and Hybrid Materials
Coordination Chemistry at Metal Oxide Surfaces
Phen-NaDPO interacts with the surfaces of metal oxides, such as tin oxide (SnO2) and zinc oxide (ZnO), through coordination bonds. This interaction is crucial for modifying the electronic properties of the oxide surfaces and improving charge extraction and transport in devices like organic solar cells.
Interaction with Tin Oxide (SnO2) for Defect Passivation
Tin oxide (SnO2) is a wide-bandgap n-type semiconducting material used as an electron transport layer in various electronic devices. However, solution-processed SnO2 often suffers from surface defects, particularly oxygen vacancies, which can trap charge carriers and reduce device efficiency and stability. This compound has been employed to passivate these defects through coordination.
This compound interacts with SnO2, effectively passivating surface defects, including oxygen vacancies and surface traps. This passivation is attributed to the coordination of the this compound molecule with the SnO2 surface. Experimental results, such as X-ray photoelectron spectroscopy (XPS), have shown a drop in the oxygen vacancies upon modification with this compound. This suppression of traps leads to reduced trap-assisted recombination, which is beneficial for device performance and stability. The molecule can interact with SnO2 through dual coordination, passivating Sn dangling bonds.
The interaction of this compound with SnO2 not only passivates defects but also impacts the electrical conductivity and carrier mobility of the SnO2 layer. This compound modification has been shown to improve the electrical conductivity of SnO2. This improvement, along with the reduction in surface traps, leads to more efficient electron extraction and transport in organic solar cells. The modification can also reduce the work function of SnO2, further enhancing electron extraction.
Suppression of Oxygen Vacancies and Surface Traps
Interfacial Phenomena with Zinc Oxide (ZnO)
Zinc oxide (ZnO) is another widely used electron transport material in organic solar cells. While the search results did not provide detailed mechanistic insights into the direct coordination chemistry between this compound and ZnO, this compound has been used in conjunction with ZnO in device structures. Studies have explored the use of ZnO interlayers and bilayer structures involving ZnO nanoparticles and this compound, suggesting interfacial phenomena and charge transport effects at the ZnO/Phen-NaDPO interface are relevant in device performance. The precise nature of the interfacial interaction between this compound and ZnO would require further specific investigation.
Hybridization with Inorganic Thiocyanates
This compound can be hybridized with inorganic compounds to form novel electron transport layers with enhanced properties.
Formation of Novel Hybrid Electron Transport Layers with Sn(SCN)2
The hybridization of this compound with tin(II) thiocyanate (B1210189) (Sn(SCN)2) has been explored to create hybrid electron transport layers. The addition of Sn(SCN)2 to this compound has been shown to improve both electron transport and the film-forming properties of the resulting blend. This hybridization leads to the formation of new energy states due to the chemical interaction between this compound and Sn(SCN)2.
The formation of complexes between this compound and Sn(SCN)2 involves interactions with the Sn(SCN)2 group, potentially through Sn-S and Sn-N linkages, owing to the ambident nucleophilic nature of the thiocyanate ion (SCN-).
The use of the this compound:Sn(SCN)2 blend as an ETL in organic solar cells has resulted in consistent efficiency improvements compared to using this compound alone. This enhancement is attributed to reduced trap-assisted carrier recombination at the bulk-heterojunction/ETL interface, facilitated by the new energy states formed upon hybridization.
Example Data Table: Impact of this compound:Sn(SCN)2 Hybrid ETL on Organic Solar Cell Performance
| ETL Material | Active Layer System | Power Conversion Efficiency (PCE) | Reference |
| This compound | PM6:IT-4F | 12.6% | |
| This compound:Sn(SCN)2 | PM6:IT-4F | 13.5% | |
| This compound | PM6:Y6:PC70BM | 14.2% | |
| This compound:Sn(SCN)2 | PM6:Y6:PC70BM | 15.6% |
This hybridization approach demonstrates the potential of combining organic molecules like this compound with inorganic components to create advanced materials for high-performance electronic devices.
Spectroscopic Probes of Chemical Interactions (e.g., XPS, Solid-State NMR, DNP-NMR)
Spectroscopic methods provide experimental evidence of the chemical interactions occurring at the interface between this compound and other materials, such as metal oxides.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to analyze the elemental composition and chemical states of materials. XPS studies on this compound in contact with metal oxides like tin oxide (SnO₂) have been conducted. These studies can reveal changes in the core-level spectra of elements present in this compound (such as N 1s and P 2p) and the metal oxide, indicating chemical bond formation or charge transfer at the interface. For instance, XPS analysis of the N 1s and P 2p core levels of pristine this compound and its mixture with Sn(SCN)₂ has been performed to investigate their interaction. researchgate.netkaust.edu.sa Changes in the binding energies or peak shapes in these spectra can provide insights into how the nitrogen atoms in the phenanthroline moiety or the phosphorus atom in the phosphine (B1218219) oxide group interact with the metal oxide or other components. XPS has also been used to show a drop in oxygen vacancies in SnO₂ upon interaction with this compound, suggesting a passivation effect. nih.govacs.orgacs.org
Solid-State Nuclear Magnetic Resonance (SS-NMR) spectroscopy is a powerful technique for investigating the local atomic structure and dynamics in solid materials. Specifically, ³¹P SS-NMR can provide information about the chemical environment of the phosphorus atom in this compound. researchgate.netresearchgate.netkaust.edu.sa Changes in the ³¹P NMR spectra upon mixing this compound with other materials can indicate interactions affecting the electronic environment of the phosphorus center. While ¹⁵N SS-NMR can also be informative regarding the nitrogen atoms in the phenanthroline group, its low sensitivity often necessitates the synthesis of ¹⁵N-labeled samples for effective analysis. researchgate.net
Dynamic Nuclear Polarization (DNP-NMR) is a technique that can significantly enhance the sensitivity of solid-state NMR experiments, particularly for surfaces and interfaces. bruker.comarxiv.org By transferring polarization from unpaired electron spins to nearby nuclei, DNP-NMR can make it possible to study interactions at interfaces that are otherwise difficult to detect with conventional SS-NMR. bruker.com ¹⁵N DNP-NMR has been utilized in studies involving this compound, allowing for more sensitive investigation of the nitrogen environments and their interactions. researchgate.netresearchgate.netkaust.edu.sa
Theoretical Investigations of Interaction Mechanisms (e.g., Density Functional Theory)
Theoretical calculations, particularly Density Functional Theory (DFT), complement experimental spectroscopic studies by providing atomic-level insights into the nature and strength of interactions between molecules and surfaces. dp.techmdpi.com DFT can be used to model the adsorption of this compound on metal oxide surfaces and calculate properties such as binding energies, charge distribution, and structural changes upon interaction.
DFT studies have been employed to investigate the interaction between this compound and materials like Sn(SCN)₂ and SnO₂. researchgate.netdp.techkaust.edu.saacs.orgresearchgate.net These calculations can help elucidate the coordination mechanisms and the role of specific functional groups within the this compound molecule (such as the phosphine oxide P=O group and the phenanthroline nitrogen atoms) in interacting with metal ions or surface defects on the metal oxide. hku.hkd-nb.info For example, DFT has been used to study the structure of complexes formed between a this compound molecule and Sn(SCN)₂ groups, illustrating potential bonding arrangements. researchgate.netresearchgate.net Theoretical investigations can also predict changes in the electronic structure of this compound and the metal oxide upon interaction, which can correlate with experimental observations from techniques like XPS and provide a deeper understanding of the interface properties relevant to charge transport. dp.tech Quantum chemistry calculations, including DFT, have shown that this compound can interact with SnO₂, leading to the passivation of surface defects. scilit.comdp.techacs.orgacs.org
Advanced Characterization Techniques for Phen Nadpo Based Devices
Photoelectron Spectroscopies for Electronic Structure Profiling
Photoelectron spectroscopy techniques, such as X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS), are powerful tools for analyzing the electronic structure and chemical composition of materials, particularly at interfaces within devices researchgate.netnih.govamericanelements.comfluxim.comkaust.edu.sa.
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, chemical state, and electronic state of the elements within a material researchgate.netnih.govamericanelements.comfluxim.comkaust.edu.sa. By analyzing the core-level binding energies of constituent atoms, XPS can identify the elements present and provide information about their chemical bonding environments.
In the context of Phen-NaDPO, XPS has been utilized to investigate its chemical state and interactions, particularly when used in blends or as an interfacial layer researchgate.netkaust.edu.saresearchgate.netnih.gov. For instance, XPS analysis of the N 1s core level in pristine this compound and blends with materials like Sn(SCN)2 has been performed to understand chemical interactions between the components researchgate.netkaust.edu.saresearchgate.net. Studies have also used XPS to show how this compound can coordinate with and passivate defects, such as oxygen vacancies, on the surface of materials like SnO2, which is relevant for its function as an ETL nih.gov.
Ultraviolet Photoelectron Spectroscopy (UPS) for Work Function and Energy Level Mapping
UPS is highly sensitive to the electronic structure of the valence band and is commonly used to determine the work function and map the energy levels (HOMO and LUMO) of organic materials and their interfaces researchgate.netamericanelements.com. By measuring the kinetic energy distribution of photoemitted electrons, UPS can provide crucial information about the alignment of energy levels at interfaces, which is critical for efficient charge transport and extraction in organic electronic devices hku.hkresearchgate.netnih.gov.
UPS measurements on this compound have been instrumental in understanding its role as a cathode interfacial layer hku.hkresearchgate.net. Studies have shown that depositing a thin film of this compound on a metal substrate like silver (Ag) can induce a significant downward shift in the vacuum level, effectively reducing the work function of the substrate hku.hk. A remarkable vacuum level shift of 1.98 eV was observed after depositing a 10 nm this compound film on Ag, reducing the work function to 2.64 eV hku.hk. This low work function is highly beneficial for facilitating electron extraction in OPVs hku.hk. UPS has also been used to determine the ionization potential (IP) and electron affinity (EA) values of this compound, providing key parameters for constructing energy level diagrams of device stacks researchgate.netresearchgate.net. These diagrams help visualize the energy level alignment between this compound and adjacent layers, explaining its effectiveness in promoting charge separation and transport researchgate.netresearchgate.net.
Transient Optoelectronic Characterization
Transient optoelectronic techniques, such as Transient Photocurrent (TPC) and Transient Photovoltage (TPV), are essential for probing the dynamics of charge carriers, including their generation, transport, extraction, and recombination, within photovoltaic devices acs.org.
Transient Photocurrent (TPC) for Charge Extraction Dynamics
TPC measurements involve illuminating a device with a short pulse of light and monitoring the resulting photocurrent transient under short-circuit conditions acs.org. This technique provides information about the time it takes for photogenerated charge carriers to be extracted to the electrodes, reflecting the charge transport efficiency and identifying potential bottlenecks or trapping effects acs.org.
TPC has been employed to study charge extraction dynamics in devices incorporating this compound as an ETL or CIM nih.govrsc.orgfluxim.comkaust.edu.sarsc.orgfluxim.com. Measurements have shown that devices with this compound can exhibit fast charge carrier extraction times rsc.org. For example, a device utilizing this compound as an electron extraction layer showed a short charge carrier extraction time of 0.58 µs rsc.org. TPC can reveal the presence of trapping and detrapping phenomena, which manifest as a long tail in the photocurrent decay after the initial fast extraction rsc.org. Studies comparing this compound with other materials or blends have shown that incorporating this compound, or using it in specific heterojunction configurations, can improve charge extraction efficiency fluxim.comfluxim.com.
Transient Photovoltage (TPV) for Recombination Lifetime Assessment
TPV measurements involve illuminating a device with a light pulse and monitoring the decay of the open-circuit voltage transient acs.org. This decay is related to the recombination rate of charge carriers within the device acs.org. TPV is a valuable technique for assessing the charge carrier lifetime and understanding recombination mechanisms.
TPV has been used to investigate charge carrier recombination in devices employing this compound researchgate.netrsc.orgfluxim.comkaust.edu.sarsc.orgfluxim.com. A longer photovoltage decay time in TPV measurements indicates a longer charge carrier lifetime and reduced recombination, which is desirable for achieving high open-circuit voltage and fill factor in solar cells rsc.org. Studies have shown that devices with this compound can exhibit long charge carrier lifetimes rsc.org. For instance, a device with this compound showed a long charge carrier lifetime of 133 µs from TPV measurements, suggesting that charge carrier recombination is significantly reduced rsc.org. Comparisons with other ETLs or device structures have demonstrated that this compound can contribute to reduced trap-assisted recombination researchgate.net.
Computational Modeling and Device Simulation
Computational modeling and device simulation play a crucial role in complementing experimental characterization techniques by providing theoretical insights into the electronic structure, charge transport, and device physics of this compound-based devices researchgate.netsquarespace.comresearchgate.netmdpi.comnanoge.org. These methods can help to understand experimental observations, predict material properties, and optimize device performance.
Numerical simulations, often based on solving Poisson and continuity equations, can model the behavior of charge carriers within the different layers of a solar cell, including those incorporating this compound squarespace.commdpi.com. These simulations can visualize band profiles, analyze the impact of material properties and interface characteristics on device performance, and investigate recombination kinetics squarespace.commdpi.com. Computational studies can also explore the effect of defects and their passivation by materials like this compound on device performance nih.govmdpi.comnanoge.org. Furthermore, computational methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure and energy levels of this compound and its interactions with other materials at interfaces researchgate.netresearchgate.netnanoge.org. These theoretical calculations can support and explain the energy level alignments determined experimentally by techniques like UPS researchgate.net. Device simulation tools can predict current density-voltage (J-V) characteristics and other performance metrics based on the input parameters obtained from experimental characterization and theoretical calculations researchgate.netsquarespace.commdpi.com.
Density Functional Theory (DFT) for Molecular and Interfacial Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of materials at the atomic and molecular level. In the context of this compound, DFT calculations are employed to understand its molecular conformation, energy levels, and dipole moments. amazonaws.com Furthermore, DFT can provide insights into the interactions between this compound and other materials within a device, such as the interface between this compound and a tin oxide (SnO₂) electron-transport layer. researchgate.net Quantum chemistry calculations, including DFT, have shown that this compound can interact with SnO₂, potentially leading to passivation of defects at the interface and improved charge transport. researchgate.netresearchgate.net DFT simulations can also be used to study specific molecular features, such as the presence of σ-holes in related additives, which can influence interactions within organic solar cells. nih.gov
Drift-Diffusion Simulations for Charge Transport Behavior
Drift-diffusion simulations are computational tools used to model the behavior of charge carriers (electrons and holes) within semiconductor devices. These simulations solve coupled Poisson and continuity equations to calculate current-voltage characteristics and understand charge transport mechanisms, including drift due to electric fields and diffusion due to concentration gradients. rsc.org While direct mentions of drift-diffusion simulations specifically focused on this compound as the sole active component are limited in the search results, this technique is widely applied to understand charge transport in organic and perovskite solar cells where this compound is used as an interfacial layer or ETL. fluxim.comsquarespace.com For instance, drift-diffusion simulations have been used to visualize band profiles and understand charge carrier behavior under bias in perovskite solar cells, which can be relevant when this compound is part of the device structure. squarespace.com Simulations incorporating the effects of mobile ions, relevant in some perovskite systems where this compound might be used, have also been performed using drift-diffusion models. squarespace.com These simulations help in understanding how interfacial layers like this compound influence charge extraction and recombination processes, ultimately impacting device performance. fluxim.com Drift-diffusion simulations can also be used to study the impact of interface treatments on device performance and model transport properties. squarespace.com
Structural and Morphological Probes of Thin Films
The performance of organic and perovskite solar cells is highly dependent on the morphology and structure of the active layers and interfacial layers. Techniques that probe the structural and morphological properties of thin films are therefore crucial for optimizing device fabrication and performance.
Diverse Applications of Phen Nadpo in High Performance Photovoltaic Systems
Organic Solar Cells (OSCs)
In organic solar cells, Phen-NaDPO is widely utilized to improve electron extraction and transport at the interface between the active layer and the cathode. ossila.comsigmaaldrich.comsigmaaldrich.comscientificlabs.ienih.gov Its ability to significantly lower the work function of various substrates, including Ag, ITO, highly ordered pyrolytic graphite (B72142) (HOPG), SnO₂, and ZnO, is key to reducing energy loss and achieving higher efficiencies. ossila.comsigmaaldrich.comsigmaaldrich.comscientificlabs.ie
Enhanced Power Conversion Efficiency (PCE) Across Various Active Layer Systems
This compound has demonstrated its effectiveness in boosting the power conversion efficiency (PCE) of OSCs across different active layer systems. For instance, in binary PM6:IT-4F OSCs, the use of a this compound:Sn(SCN)₂ blend as the ETL led to a notable increase in PCE from 12.6% (with pure this compound) to 13.5%. researchgate.net When combined with the ternary PM6:Y6:PC70BM system, this hybrid ETL resulted in a PCE increase from 14.2% (this compound) to 15.6%. researchgate.net The consistent PCE enhancement is partly attributed to reduced trap-assisted carrier recombination at the bulk-heterojunction/ETL interface due to the presence of new energy states formed upon chemical interaction of this compound with Sn(SCN)₂. researchgate.net
Modification of the SnO₂ ETL with this compound in inverted OSCs based on PM6:Y6 and PM6:L8-BO active layers has also shown significant PCE improvements. Devices utilizing this compound/SnO₂ ETLs achieved PCEs of 17.06% for PM6:Y6 and 18.31% for PM6:L8-BO, representing high efficiencies for SnO₂ ETL-based binary solar cells. colab.ws This enhancement is linked to the interaction of this compound with SnO₂, which passivates surface defects, reduces the work function, and improves electrical conductivity, leading to more efficient electron extraction and transport. colab.ws
Early research also demonstrated the potential of this compound as a CIL in PTB7:PC71BM-based devices, where a PCE of 8.56% was obtained, which was higher than that of a reference device without the modifier (PCE = 7.31%). semanticscholar.org
Here is a summary of PCE enhancements observed with this compound or its blends in different OSC active layer systems:
| Active Layer System | ETL/CIL Material | PCE (%) (Control) | PCE (%) (with this compound/Blend) | Reference |
| PM6:IT-4F | This compound:Sn(SCN)₂ Blend | 12.6 (this compound) | 13.5 | researchgate.net |
| PM6:Y6:PC70BM | This compound:Sn(SCN)₂ Blend | 14.2 (this compound) | 15.6 | researchgate.net |
| PM6:Y6 | This compound/SnO₂ | - | 17.06 | colab.ws |
| PM6:L8-BO | This compound/SnO₂ | - | 18.31 | colab.ws |
| PTB7:PC71BM | This compound | 7.31 | 8.56 | semanticscholar.org |
| pDPP5T-2:PC₆₁BM | This compound (self-organized) | 4.0 | 5.2 - 5.4 | d-nb.infonih.gov |
Integration into Inverted Device Architectures for Optimal Performance
This compound is particularly effective when integrated into inverted OSC device architectures. ossila.comsigmaaldrich.comsigmaaldrich.comscientificlabs.ienih.govcolab.wsd-nb.infonih.govrsc.orgdp.techresearchgate.net In the inverted structure, the electron transport layer is deposited on the transparent electrode (like ITO or ITO/ZnO), followed by the active layer and then the anode. nih.gov this compound serves as a cathode interfacial layer in this configuration, facilitating efficient electron extraction to the transparent electrode. ossila.comsigmaaldrich.comsigmaaldrich.comscientificlabs.ie
A simple approach involves blending this compound directly into the polymer/fullerene active layer blend. d-nb.info When processed by techniques like doctor blading, a spontaneous, surface energy-driven migration of this compound towards the ZnO interface occurs, forming a self-organized electron-selective and barrier-free extraction contact. d-nb.inforsc.org This self-organization is attributed to this compound's high surface energy and strong interaction with the cathode material. d-nb.info This method is compatible with roll-to-roll fabrication, highlighting its potential for large-area processing of inverted OSCs. d-nb.infonih.gov For instance, in inverted devices based on an ITO/ZnO cathode with a pDPP5T-2:PC₆₁BM active layer, a PCE of 5.4% was achieved with 0.5 wt% this compound blended in the active layer. d-nb.inforsc.org The photovoltaic performance remained consistent with increasing this compound concentration from 0.25 to 1 wt%. d-nb.inforsc.org
Design of N-N Heterojunction Electron Transport Layers
This compound has also been incorporated into n-n heterojunction electron transport layers to further enhance electron transport and hole blocking in OSCs. researchgate.netfluxim.comfluxim.com This configuration involves stacking a narrow-band n-type conjugated polymer layer, such as PNDIT-F3N, with a wide-band n-type conjugated molecule layer like this compound. researchgate.net This stacking creates a "water-fall like" alignment of electron transport energy levels. fluxim.com
Devices employing this n-n heterojunction ETL have shown significant performance increases compared to control devices using only PNDIT-F3N or this compound as the ETL. fluxim.comfluxim.com The performance enhancement is a result of the combination of selective carrier transport properties and reduced recombination. researchgate.net Transient photocurrent (TPC) and transient photovoltage (TPV) measurements have indicated that both electron extraction and recombination lifetimes improved significantly (up to 100%) for devices with the n-n heterojunction compared to using this compound alone. fluxim.comfluxim.com
Perovskite Solar Cells (PSCs)
This compound also serves as an effective electron transport material and cathode interfacial layer in perovskite solar cells, contributing to improved efficiency and stability. sigmaaldrich.comsigmaaldrich.comscientificlabs.iersc.orgrsc.orguts.edu.auchemborun.com
Facilitating Electron Extraction and Mitigating Recombination Losses in PSCs
In PSCs, this compound facilitates efficient electron extraction from the perovskite active layer to the electrode. sigmaaldrich.comsigmaaldrich.comscientificlabs.ieresearchgate.netrsc.orgrsc.orguts.edu.auchemborun.comnih.govsquarespace.comresearchgate.netsciengine.comsci-hub.st As an ETL or CIL, it helps to align energy levels and reduce the energy barrier for electron transfer. sigmaaldrich.comsquarespace.com
The use of the this compound:Sn(SCN)₂ blend as an ETL in inverted PSCs with a CH₃NH₃PbI₃ active layer resulted in a PCE increase from 16.6% to 18.2%. researchgate.netrsc.orguts.edu.auresearchgate.net This improvement was attributed to reduced trap-assisted carrier recombination and efficient electron extraction. researchgate.net Similarly, in inverted planar heterojunction PSCs with a Cs₀.₁₅FA₀.₈₅PbI₃ active layer and a PC₆₁BM ETL, the addition of a this compound layer between PC₆₁BM and the Ag electrode resulted in a champion PCE of 21.53%. sci-hub.st
Role in Enhancing Long-Term Device Operational Stability
Beyond efficiency, this compound and its modified forms have been shown to enhance the long-term operational stability of both OSCs and PSCs. ossila.comcolab.wsrsc.orgnih.govsci-hub.st
In OSCs, modifying the SnO₂ ETL with this compound resulted in improved device stability, including storage stability, photostability, and humid stability. colab.ws Devices based on this compound/SnO₂ ETL exhibited T₈₀ (time to 80% of initial PCE) exceeding 200 hours when encapsulated under light irradiation and over 400 hours without encapsulation in high humidity conditions. colab.ws This enhanced stability is linked to the passivation of SnO₂ surface defects and the formation of more ordered molecular organizations in the active layer due to the decreased surface energy of the modified ETL. ossila.comcolab.ws
In PSCs, the use of this compound as an ETL or CIL has also been associated with improved stability. rsc.orgnih.govsci-hub.st For example, inverted planar heterojunction PSCs incorporating this compound showed better storage and light-soaking stability. sci-hub.st The role of ETL materials like this compound in enhancing the long-term stability of PSCs is an active area of research, contributing to the development of more robust photovoltaic devices. rsc.orgrsc.orguts.edu.au
Strategies for Scalable Fabrication and Device Reliability
The scalability and long-term reliability of photovoltaic devices are critical for their widespread adoption. This compound's properties make it a promising material for developing scalable fabrication methods and enhancing device stability.
Compatibility with Solution-Processing and Printing Techniques
This compound's solubility in various solvents, including isopropanol, toluene, and xylenes, facilitates its use in solution-based processing techniques, which are highly desirable for large-area and high-throughput manufacturing such as roll-to-roll processing. ossila.comsigmaaldrich.comd-nb.info
One demonstrated approach involves blending this compound directly into the active layer blend of polymer/fullerene or polymer/non-fullerene acceptor systems. d-nb.inforsc.org When processed by techniques like doctor blading, this compound exhibits spontaneous, surface energy-driven migration towards the cathode interface (such as ZnO, ITO, or ITO/AZO). d-nb.inforsc.org This self-organization forms an electron-selective and barrier-free extraction contact. d-nb.inforsc.org This method simplifies the fabrication process by eliminating the need for a separate interlayer deposition step. rsc.org Studies have shown that this approach is compatible with roll-to-roll fabrication requirements for inverted organic solar cells. d-nb.inforsc.org
Furthermore, this compound has been successfully employed as a solution-processed cathode interlayer in both organic and perovskite solar cells. nih.gov Its ability to effectively modify the work function of various substrates, including Ag, ITO, highly ordered pyrolytic graphite (HOPG), SnO₂, and ZnO, is crucial for efficient charge extraction in solution-processed devices. ossila.comhku.hk For instance, spin-coating this compound along with active materials on a SnO₂ substrate leads to its spontaneous migration and the formation of an in situ modification layer, driven by thermodynamic forces and high surface energy. ossila.comresearchgate.net This self-organization reduces the work function of SnO₂ and can enhance ordered molecular stacking, influencing the vertical morphology of the active layer. ossila.comresearchgate.net
The compatibility of this compound with solution processing and printing techniques is a key factor in enabling scalable fabrication of high-performance photovoltaic devices. d-nb.inforsc.orgnih.gov
Mitigation of Device Degradation and Burn-In Effects
Device degradation and burn-in effects are significant challenges for the long-term stability of organic solar cells. This compound plays a role in addressing these issues, often through its function as an interfacial layer that improves charge extraction and reduces recombination.
As a cathode interlayer, this compound can help suppress surface trap-assisted recombination by manipulating the vertical morphology of the active layer and forming efficient charge extraction contacts. ossila.comresearchgate.net Reduced recombination losses contribute to improved device performance and potentially enhanced stability. kaust.edu.sa
Research has indicated that using this compound as an additive or interfacial layer can lead to significantly improved device stability and photovoltaic performance in organic solar cells. ossila.com For example, devices based on PM6:Y6 active layers with this compound additives have shown enhanced stability. ossila.com
Another strategy involves blending this compound with other materials to create hybrid electron transport layers. A blend of this compound with Sn(SCN)₂ has been shown to consistently enhance the electron extracting properties and improve the power conversion efficiency (PCE) in both organic and hybrid perovskite solar cells. kaust.edu.saresearchgate.netsquarespace.com This enhancement is attributed to reduced trap-assisted carrier recombination at the bulk-heterojunction/ETL interface, likely due to the formation of new energy states from the chemical interaction between this compound and Sn(SCN)₂. researchgate.net Furthermore, devices utilizing the this compound:Sn(SCN)₂ blend as the ETL have demonstrated improved stability during storage compared to devices with pure this compound ETLs. researchgate.net
The use of this compound as an effective cathode interlayer or component in hybrid ETLs contributes to the development of more reliable photovoltaic devices with improved stability against degradation mechanisms.
Table 1: Photovoltaic Performance with this compound
| Active Layer System | Cathode Interface | This compound Concentration | PCE (%) | Jsc (mA cm⁻²) | Voc (V) | FF (%) | Reference |
| pDPP5T-2:PC₆₁BM | ITO/ZnO/Phen-NaDPO | 0.5 wt% in active layer | 5.4 | - | - | - | d-nb.inforsc.org |
| P3HT:PC₆₁BM | Al/Phen-NaDPO | ≈3 nm interlayer | 4.14 | 10.23 | 0.61 | 66 | hku.hk |
| PTB7:PC₇₁BM | Ag/Phen-NaDPO | 5 nm interlayer | 3.61 | 8.56 | 0.61 | 69 | hku.hk |
| PTB7:PC₇₁BM | Ag/Phen-NaDPO | Thermally deposited | 7.51 | - | - | - | hku.hk |
| PM6:IT-4F | ITO/Phen-NaDPO:Sn(SCN)₂ | Blend as ETL | 13.5 | - | - | - | researchgate.net |
| PM6:IT-4F | ITO/Phen-NaDPO | Pure ETL | 12.6 | - | - | - | researchgate.net |
| PM6:Y6:PC70BM | ITO/Phen-NaDPO:Sn(SCN)₂ | Blend as ETL | 15.6 | - | - | - | researchgate.netsquarespace.com |
| PM6:Y6:PC70BM | ITO/Phen-NaDPO | Pure ETL | 14.2 | - | - | - | researchgate.netsquarespace.com |
| MAPbI₃ (Perovskite) | This compound:Sn(SCN)₂ | Blend as ETL | 18.2 | - | - | - | researchgate.netsquarespace.com |
| MAPbI₃ (Perovskite) | This compound | Pure ETL | 16.6 | - | - | - | researchgate.netsquarespace.com |
| PM6:Y6 | ITO/SnO₂/Phen-NaDPO | Spin-coated with active | Improved | - | - | - | researchgate.net |
Concluding Remarks and Future Research Outlook on Phen Nadpo Chemistry and Materials Science
Prospects for Molecular Engineering and Derivative Design
Molecular engineering of Phen-NaDPO and the design of its derivatives represent a significant avenue for future research. The current structure provides a foundation, but targeted modifications could lead to enhanced properties. For instance, tailoring functional groups could improve interactions with specific active layer components, offering additional control over active layer composition and electrode work function, crucial for optimizing the efficiency and stability of OSCs. rsc.org
Exploring derivatives with varied substituents could allow for fine-tuning of energy levels, charge mobility, and solubility. While this compound is soluble in polar and weakly polar solvents, improving solubility and achieving uniform film deposition remain essential for large-area processing techniques like roll-to-roll fabrication. sigmaaldrich.comrsc.orgnih.gov Molecular design strategies could aim to address these processing challenges. Additionally, incorporating structural elements that enhance thermal stability and reduce sensitivity to environmental factors could further improve device longevity.
Exploration of Novel Interfacial Combinations in Optoelectronic Devices
The efficacy of this compound is strongly linked to its interaction with adjacent layers in optoelectronic devices. Future research will likely focus on exploring novel interfacial combinations to maximize performance. This includes investigating its use with emerging active layer materials, such as new non-fullerene acceptors (NFAs) in OSCs, which have been instrumental in recent efficiency gains. rsc.org
Furthermore, research into combining this compound with other transport layer materials in heterojunction configurations shows promise. Studies have already demonstrated that stacking this compound with other n-type materials can create favorable energy level alignments, leading to improved electron transport and reduced recombination losses. fluxim.com Future work could explore a wider range of material combinations and interface engineering techniques to optimize charge extraction and minimize interfacial defects, which are critical to device efficiency and stability. researchgate.netresearchgate.netnih.gov The interaction mechanism of this compound with metal oxides like SnO2, involving surface defect passivation and work function reduction, highlights the potential for further optimization of these interfaces. researchgate.netnih.govacs.org
Addressing Fundamental Challenges for Broader Adoption in Energy Technologies
Despite the demonstrated success of this compound in laboratory settings, broader adoption in energy technologies necessitates addressing fundamental challenges. One key challenge is overcoming solubility and film uniformity issues, particularly for scalable manufacturing processes. rsc.org Developing solution-processable forms or optimizing deposition techniques compatible with large-area fabrication is crucial.
Another challenge involves further improving device stability under various operating and environmental conditions. While this compound has shown good stability in some contexts, the long-term performance and degradation mechanisms in complex device stacks require thorough investigation. researchgate.net Understanding and mitigating factors that lead to performance degradation, such as interfacial reactions or material decomposition, are vital for commercialization.
Q & A
Basic Research Questions
Q. What are the primary methods for characterizing the charge transport properties of Phen-NaDPO in organic solar cells (OSCs)?
- Methodological Answer : Charge transport properties, such as hole (µh) and electron (µe) mobilities, are typically measured using space-charge-limited current (SCLC) devices. For this compound, electron-only devices are structured as ITO/ZnO/Phen-NaDPO/Active Layer/Phen-NaDPO/Ag, while hole-only devices use ITO/PEDOT:PSS/Active Layer/MoO3/Ag . Mobility values are calculated from J-V curves under dark conditions. Researchers should ensure consistent film thickness and annealing conditions to minimize variability in SCLC measurements.
Q. How does this compound influence the morphology of ternary organic solar cell systems?
- Methodological Answer : Morphological analysis involves atomic force microscopy (AFM) and grazing-incidence wide-angle X-ray scattering (GIWAXS). For example, adding 10% this compound to PM6:BTP-BO4Cl blends reduces phase separation and enhances crystallinity, as evidenced by improved µh/µe ratios (e.g., from 2.05 to 1.95) . Researchers should compare ternary systems with binary controls and use energy loss analysis (via electroluminescence spectroscopy) to correlate morphology with device efficiency.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported charge mobility values for this compound-based devices?
- Methodological Answer : Discrepancies in mobility values (e.g., µh = 2.13 × 10⁻⁴ cm² V⁻¹ s⁻¹ vs. 2.38 × 10⁻⁴ cm² V⁻¹ s⁻¹) may arise from variations in active layer thickness or solvent processing. To address this:
- Standardize fabrication protocols (e.g., spin-coating speed, solvent annealing time).
- Validate SCLC measurements with cross-check techniques like time-of-flight (ToF) or field-effect transistor (FET) mobility tests.
- Use statistical tools (e.g., error bar analysis in Table S5 ) to identify outliers and ensure reproducibility.
Q. What frameworks are recommended for designing experiments to study this compound’s role in reducing energy loss in OSCs?
- Methodological Answer : Apply the PICOT framework to structure the research question:
- P opulation: PM6:BTP-BO4Cl ternary systems.
- I ntervention: Incorporation of this compound at 10% weight ratio.
- C omparison: Binary systems (PM6:BTP-BO4Cl) without this compound.
- O utcome: Energy loss reduction (quantified via open-circuit voltage deficit analysis).
- T imeframe: 6-month stability testing under AM1.5G illumination .
Q. How should researchers address data management challenges when publishing this compound-related findings?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Use repositories like Zenodo or Figshare to upload raw mobility datasets, AFM/GIWAXS images, and device parameters.
- Annotate metadata using domain-specific ontologies (e.g., CHEMINF for chemical properties) .
- Create a Data Management Plan (DMP) outlining storage protocols, sharing timelines, and ethical guidelines for data reuse .
Methodological & Analytical Focus
Q. What statistical approaches are suitable for analyzing discrepancies in hole/electron mobility ratios across this compound studies?
- Methodological Answer :
- Perform ANOVA to compare µh/µe ratios across multiple batches (e.g., PM6:BTP-BO4Cl vs. PM6:5BDTBDD:BTP-BO4Cl).
- Use Bland-Altman plots to assess agreement between SCLC and ToF measurements.
- Report confidence intervals (95%) for mobility values to quantify uncertainty .
Q. How can researchers optimize the concentration of this compound in ternary systems to balance efficiency and stability?
- Methodological Answer :
- Design a response surface methodology (RSM) experiment varying this compound concentration (5–15%) and annealing temperature (80–160°C).
- Monitor power conversion efficiency (PCE) and burn-in degradation over 500 hours.
- Apply machine learning (e.g., random forest regression) to identify optimal parameters from high-dimensional datasets .
Ethical & Reproducibility Considerations
Q. What steps ensure ethical reporting of this compound’s environmental impact in green solvent-processed OSCs?
- Methodological Answer :
- Disclose solvent toxicity (e.g., chloroform vs. toluene) in supplementary materials.
- Align with the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) by prioritizing non-hazardous solvents and recycling protocols .
- Partner with third-party labs for lifecycle assessment (LCA) to validate sustainability claims .
Q. How can conflicting results in long-term stability studies of this compound-based devices be reconciled?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
